molecular formula C23H46BrNO10 B8268430 Boc-NH-PEG8-C2-Br

Boc-NH-PEG8-C2-Br

Cat. No.: B8268430
M. Wt: 576.5 g/mol
InChI Key: DPWOAUPSTHIINZ-UHFFFAOYSA-N
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Description

Boc-NH-PEG8-C2-Br, also known as tert-butyl N-[2-[2-[2-[2-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate, is a polyethylene glycol (PEG)-based linker. This compound contains a bromide group and a tert-butoxycarbonyl (Boc)-protected amino group. The hydrophilic PEG spacer increases solubility in aqueous media, making it useful in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-NH-PEG8-C2-Br typically involves the following steps:

    PEGylation: The initial step involves the PEGylation of a suitable starting material to introduce the PEG chain.

    Bromination: The PEGylated intermediate is then brominated to introduce the bromide group.

    Boc Protection: Finally, the amino group is protected with a Boc group to yield the final product.

The reaction conditions for these steps often involve mild acidic or basic environments to facilitate the PEGylation and Boc protection processes.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk PEGylation: Using large quantities of PEG and suitable catalysts.

    Efficient Bromination: Employing brominating agents in controlled environments.

    Boc Protection: Utilizing industrial-grade reagents to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Boc-NH-PEG8-C2-Br undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromide group acts as a good leaving group, making the compound suitable for nucleophilic substitution reactions.

    Deprotection: The Boc group can be deprotected under mild acidic conditions to form the free amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. Typical conditions involve solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) at room temperature.

    Deprotection: Mild acids such as trifluoroacetic acid (TFA) are used to remove the Boc group.

Major Products

    Substitution Products: Depending on the nucleophile used, the major products can include substituted amines, ethers, or thioethers.

    Free Amine: Deprotection yields the free amine form of the compound.

Scientific Research Applications

Boc-NH-PEG8-C2-Br has a wide range of applications in scientific research:

    Chemistry: Used as a linker in the synthesis of complex molecules and polymers.

    Biology: Facilitates the conjugation of biomolecules, enhancing their solubility and stability.

    Medicine: Employed in the development of drug delivery systems, particularly in the synthesis of PROTACs (proteolysis-targeting chimeras) for targeted protein degradation.

    Industry: Utilized in the production of PEGylated compounds for various industrial applications.

Mechanism of Action

The mechanism of action of Boc-NH-PEG8-C2-Br involves its role as a linker in chemical and biological systems:

    Molecular Targets: The compound targets specific functional groups in biomolecules, facilitating their conjugation.

    Pathways Involved: In PROTAC applications, this compound links the target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.

Comparison with Similar Compounds

Similar Compounds

    Boc-NH-PEG4-C2-Br: A shorter PEG chain variant with similar properties but reduced solubility.

    Boc-NH-PEG12-C2-Br: A longer PEG chain variant offering increased solubility and flexibility.

Uniqueness

Boc-NH-PEG8-C2-Br stands out due to its optimal PEG chain length, balancing solubility and flexibility, making it highly versatile for various applications.

Properties

IUPAC Name

tert-butyl N-[2-[2-[2-[2-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H46BrNO10/c1-23(2,3)35-22(26)25-5-7-28-9-11-30-13-15-32-17-19-34-21-20-33-18-16-31-14-12-29-10-8-27-6-4-24/h4-21H2,1-3H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPWOAUPSTHIINZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H46BrNO10
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

576.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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